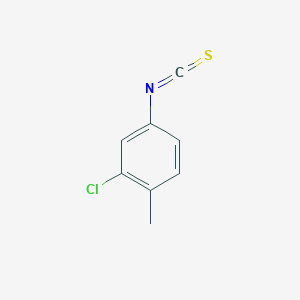

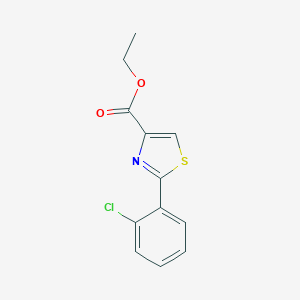

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

概要

説明

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are an important scaffold in heterocyclic chemistry and are part of the azaheterocycles family, which plays a significant role in medicinal chemistry .

Synthesis Analysis

The synthesis of related thiazole derivatives has been achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and provided high yields . Another related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and crystallized in the monoclinic crystal system . Additionally, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates were synthesized by alkylation, with their structures confirmed by various spectro-analytical techniques .

Molecular Structure Analysis

The molecular structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound similar to Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, was characterized by crystallography and supported by Hirshfeld surface analysis, which revealed intermolecular interactions within the crystal . Density Functional Theory (DFT) calculations were performed to analyze the frontier molecular orbitals, indicating the presence of electrophilic sites around the oxygen atom .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be diverse. For example, the photochemical reaction between ethyl 2-chlorothiazole-5-carboxylate and benzene did not yield a product, whereas the reaction with ethyl 2-iodothiazole-5-carboxylate produced ethyl 3-phenylisothiazole-4-carboxylate . This suggests that the halogen present on the thiazole ring can significantly influence the outcome of photochemical reactions.

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorptions due to π→π* transitions and fluorescence, which suggests potential applications in materials science . The compounds also acted as singlet-oxygen sensitizers in photo-oxidation reactions .

科学的研究の応用

Synthesis and Structural Analysis

- Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate derivatives have been synthesized for structural and molecular studies. For instance, one derivative, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, has been synthesized and analyzed for its planar structure and molecular interactions (Hou, Zhou, He, & Li, 2009).

Chemical Synthesis and Analysis

- The compound has been used in various synthetic processes. For example, synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Photochemical Properties

- Research has been conducted on the photochemical reactions and photophysical properties of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate derivatives. These studies contribute to understanding the compound’s behavior under different light conditions and its potential applications in photoreactions (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Synthesis Techniques

- Improved methods for synthesizing derivatives, such as 2-bromo-thiazole-4-carboxylic acid from ethyl 2-amino-thiazole-4-carboxylate, have been developed, highlighting the compound's versatility in chemical synthesis (Zhou, 2009).

Biological Activity

- Some derivatives have been synthesized and studied for their cytotoxic activity, demonstrating the potential of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate in medicinal chemistry (Singh, Ansari, Lemiére, Jonckers, & Dommisse, 2002).

Molecular Interactions and Stability

- Derivatives of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate have been studied for their molecular interactions, stability, and properties, contributing to our understanding of their potential applications in various scientific fields (Haroon, Khalid, Akhtar, Tahir, Khan, Saleem, & Jawaria, 2019).

Safety and Hazards

作用機序

Target of Action

Thiazoles, the class of compounds to which it belongs, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

It’s known that thiazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

特性

IUPAC Name |

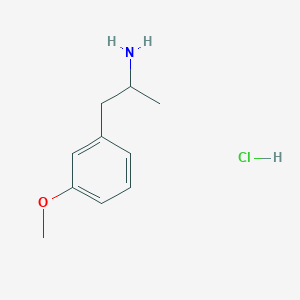

ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIJGQXQOGHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569504 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate | |

CAS RN |

132089-36-2 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。